Cyclo(-Pro-Gly)3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(-Pro-Gly)3 can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the first amino acid, proline, to the resin. Subsequent amino acids, glycine and proline, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the linear peptide chain, cyclization is achieved by removing the peptide from the resin and inducing cyclization through the formation of an amide bond between the terminal amino and carboxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclo(-Pro-Gly)3 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles under mild to moderate conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced forms of the peptide with altered functional groups.
Scientific Research Applications
Cyclo(-Pro-Gly)3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide cyclization and conformational analysis.
Biology: Investigated for its potential role in modulating protein-protein interactions and as a scaffold for designing bioactive peptides.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a template for developing peptide-based drugs.
Industry: Utilized in the development of novel materials and as a building block for creating functionalized peptides with specific properties.
Mechanism of Action
The mechanism of action of cyclo(-Pro-Gly)3 involves its ability to adopt specific conformations that can interact with molecular targets. The cyclic structure provides rigidity and stability, allowing it to bind to proteins or other biomolecules with high affinity. The proline residues introduce kinks in the peptide backbone, which can influence its binding properties and interactions with target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
Cyclo(-Pro-Gly)2: A smaller cyclic peptide with two repeating units of proline and glycine.
Cyclo(-Pro-Gly)4: A larger cyclic peptide with four repeating units of proline and glycine.
Cyclo(-Pro-Ala)3: A cyclic peptide with alanine replacing glycine in the sequence.
Uniqueness
Cyclo(-Pro-Gly)3 is unique due to its specific sequence and cyclic structure, which confer distinct conformational and binding properties. Compared to other cyclic peptides, it offers a balance between size and stability, making it suitable for various applications. Its ability to modulate protein-protein interactions and serve as a scaffold for designing bioactive peptides sets it apart from other similar compounds.
Properties
Molecular Formula |
C21H30N6O6 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(6S,15S,24S)-1,4,10,13,19,22-hexazatetracyclo[22.3.0.06,10.015,19]heptacosane-2,5,11,14,20,23-hexone |
InChI |
InChI=1S/C21H30N6O6/c28-16-10-23-20(32)14-5-2-9-27(14)18(30)12-24-21(33)15-6-3-8-26(15)17(29)11-22-19(31)13-4-1-7-25(13)16/h13-15H,1-12H2,(H,22,31)(H,23,32)(H,24,33)/t13-,14-,15-/m0/s1 |
InChI Key |
WAOABPNIJIPSKM-KKUMJFAQSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)NCC(=O)N2C1 |
Canonical SMILES |
C1CC2C(=O)NCC(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)NCC(=O)N2C1 |
Origin of Product |
United States |
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